molecular formula C14H11FN2O4 B6415435 6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid CAS No. 1261936-28-0

6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6415435
CAS No.: 1261936-28-0
M. Wt: 290.25 g/mol
InChI Key: LZHYVJRKCWFCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a fluoro group, and a methoxycarbonyl group attached to a picolinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. The process begins with the preparation of the picolinic acid derivative, followed by the introduction of the fluoro and methoxycarbonyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the fluoro group may produce hydrogenated compounds.

Scientific Research Applications

6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: Known for its role in zinc transport and antiviral properties.

    Aminocaproic Acid: Used as an antifibrinolytic agent in medicine.

Uniqueness

6-Amino-3-(4-fluoro-3-methoxycarbonylphenyl)picolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-14(20)9-6-7(2-4-10(9)15)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYVJRKCWFCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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